molecular formula C9H5BrFNO2 B1410886 2-Bromo-6-cyano-4-fluorophenylacetic acid CAS No. 1805021-15-1

2-Bromo-6-cyano-4-fluorophenylacetic acid

Cat. No.: B1410886
CAS No.: 1805021-15-1
M. Wt: 258.04 g/mol
InChI Key: BSPZHHRTJPSOCZ-UHFFFAOYSA-N
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Description

2-Bromo-6-cyano-4-fluorophenylacetic acid is a halogenated aromatic compound with the molecular formula C9H5BrFNO2. This compound is known for its unique chemical properties and has garnered interest in various fields of research and industry. It is a white to off-white crystalline powder that is slightly soluble in water but highly soluble in most organic solvents .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-6-cyano-4-fluorophenylacetic acid typically involves the bromination, cyanation, and fluorination of phenylacetic acid derivatives. One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method is favored due to its mild reaction conditions and functional group tolerance.

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using similar methods but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization and chromatography to ensure the final product meets industry standards.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-6-cyano-4-fluorophenylacetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

2-Bromo-6-cyano-4-fluorophenylacetic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 2-Bromo-6-cyano-4-fluorophenylacetic acid exerts its effects involves interactions with specific molecular targets and pathways. These interactions can lead to various biological activities, such as enzyme inhibition or receptor modulation. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Bromo-6-cyano-4-fluorophenylacetic acid is unique due to its specific combination of bromine, cyano, and fluorine substituents on the phenylacetic acid backbone. This unique structure imparts distinct chemical and physical properties, making it valuable for specialized applications in research and industry .

Properties

IUPAC Name

2-(2-bromo-6-cyano-4-fluorophenyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5BrFNO2/c10-8-2-6(11)1-5(4-12)7(8)3-9(13)14/h1-2H,3H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSPZHHRTJPSOCZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1C#N)CC(=O)O)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5BrFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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